POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Poly(2 5-di(hexyloxy)cyanoterephthalyl) (PCTEH) is a type of conjugated polymer that has gained significant attention in the field of material science due to its unique properties. This polymer is known for its high electron mobility, good thermal stability, and excellent solubility in common organic solvents. PCTEH has been extensively studied for its potential applications in electronic devices, such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and light-emitting diodes (LEDs).

Applications De Recherche Scientifique

Applications optiques

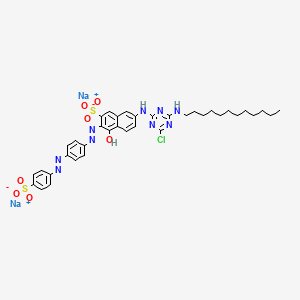

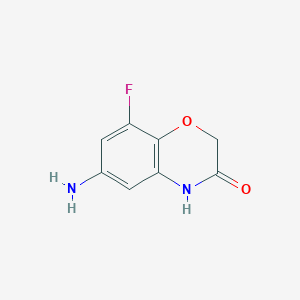

Les polymères conjugués (CP) comme le CN-PPV jouent un rôle majeur dans les applications optiques en raison de leurs propriétés uniques {svg_1} {svg_2}. Ils présentent d'excellentes propriétés mécaniques et semi-conductrices, ainsi qu'une luminosité élevée, une photostabilité, une faible toxicité, un faible coût, une flexibilité et une résistance élevée {svg_3} {svg_4}.

Fabrication de films minces

Le CN-PPV peut être utilisé pour créer des films minces par la technique de la spin coating sur divers substrats tels que l'oxyde d'étain dopé au fluor (FTO) et le quartz {svg_5} {svg_6}. Ces films minces se sont avérés présenter des groupes fonctionnels similaires {svg_7} {svg_8}.

Dispositifs optoélectroniques et photoniques

Les propriétés uniques du CN-PPV le rendent adapté à la création de dispositifs optoélectroniques et photoniques {svg_9} {svg_10}. Ces dispositifs intègrent différentes fonctions lumineuses telles que la modulation, la génération, la commutation et la détection à l'intérieur de la structure de guide d'ondes optiques créée sur les substrats {svg_11} {svg_12}.

Films minces optiques non linéaires (NLO)

Les variations des caractéristiques optiques du CN-PPV, associées à des changements de structure et de morphologie, ouvrent la voie à la création de films minces optiques non linéaires (NLO) aux performances améliorées {svg_13} {svg_14}.

Photovoltaïque organique

Le CN-PPV peut être utilisé en combinaison avec d'autres PPV pour le photovoltaïque organique {svg_15} {svg_16}. Cette application tire parti des propriétés de conduction électronique du CN-PPV {svg_17} {svg_18}.

Diodes électroluminescentes polymères (PLED)

Le CN-PPV peut être utilisé dans la formation de films conducteurs pour la fabrication de diodes électroluminescentes polymères (PLED) {svg_19} {svg_20}. Cette application tire parti des propriétés d'émission de lumière du CN-PPV {svg_21} {svg_22}.

Cellules photovoltaïques

En plus des PLED, le CN-PPV peut également être utilisé dans la fabrication de cellules photovoltaïques {svg_23} {svg_24}. Cette application utilise les structures d'absorption et d'émission de lumière uniques du CN-PPV {svg_25} {svg_26}.

Mécanisme D'action

Target of Action

Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .

Mode of Action

CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .

Biochemical Pathways

The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .

Pharmacokinetics

The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .

Result of Action

The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .

Action Environment

The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) plays a significant role in biochemical reactions due to its electron-conducting properties. It interacts with various enzymes and proteins involved in electron transport chains. For instance, it can interact with cytochrome c oxidase, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to accept and donate electrons, thereby influencing the redox state of the biomolecules it interacts with .

Cellular Effects

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s metabolic state. Additionally, its interaction with cell membrane proteins can influence cell signaling pathways, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by altering their redox state. For instance, it can bind to the active site of cytochrome c oxidase, affecting its electron transfer activity. This binding interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in a decrease in its electron-conducting properties, thereby affecting its biochemical interactions and cellular effects .

Dosage Effects in Animal Models

The effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) vary with different dosages in animal models. At low doses, the compound can enhance electron transport and cellular metabolism. At high doses, it can exhibit toxic effects, such as oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons in the electron transport chain. These interactions can affect metabolic flux and the levels of various metabolites, thereby altering cellular metabolism .

Transport and Distribution

Within cells and tissues, POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For instance, the compound can accumulate in the mitochondria, where it interacts with electron transport chain proteins .

Subcellular Localization

The subcellular localization of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization allows the compound to modulate electron transport and cellular metabolism effectively .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of POLY(2,5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can be achieved through a polycondensation reaction of 2,5-di(hexyloxy)terephthalic acid. The reaction can be carried out in the presence of a catalyst and a suitable solvent.", "Starting Materials": ["2,5-di(hexyloxy)terephthalic acid", "Catalyst", "Solvent"], "Reaction": ["Step 1: Dissolve 2,5-di(hexyloxy)terephthalic acid in a suitable solvent.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the solution to room temperature.", "Step 5: Precipitate the polymer by adding a non-solvent.", "Step 6: Collect the polymer by filtration and wash with a suitable solvent.", "Step 7: Dry the polymer under vacuum."] } | |

| 151897-69-7 | |

Formule moléculaire |

(C42H58N2O4)n |

Poids moléculaire |

0 |

Synonymes |

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1175830.png)

![RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester](/img/structure/B1175835.png)

![NCGC00384826-01_C46H58N6O14_(1S,4R,7S,10S,13S,16S)-10-(4-Methoxybenzyl)-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-18,20,23(31),24,26,32-hexaen-24-yl beta-D-glucopyranoside](/img/structure/B1175841.png)

![2-(4-Isopropylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1175842.png)